Decomposition Temperature Differential: TMGa Enables Higher-Temperature GaN MOCVD Processing Versus TEGa
Trimethylgallium (TMGa) exhibits significantly higher thermal stability on GaAs growth surfaces compared to triethylgallium (TEGa). Surface photo-absorption (SPA) measurements during MOCVD of GaAs demonstrate that TEGa decomposes almost completely above 500°C, while TMGa does not completely decompose even at 630°C [1]. This thermal stability differential of >130°C in complete decomposition temperature directly impacts process design for GaN MOCVD, where higher growth temperatures (typically 1000-1100°C) are employed. In REMOCVD systems, TEGa is completely decomposed at 550°C—a much lower temperature than TMGa under hydrogen atmosphere [2].
| Evidence Dimension | Decomposition temperature on GaAs growth surface |
|---|---|
| Target Compound Data | TMGa: incomplete decomposition even at 630°C |
| Comparator Or Baseline | TEGa: almost complete decomposition above 500°C |
| Quantified Difference | TMGa requires >130°C higher temperature for comparable decomposition |
| Conditions | MOCVD of GaAs; surface photo-absorption (SPA) monitoring; temperature range 300°C–670°C |
Why This Matters
Higher thermal stability enables TMGa use at elevated GaN growth temperatures (1030-1100°C) without premature gas-phase depletion, whereas TEGa's lower decomposition temperature makes it unsuitable for high-temperature MOCVD and prone to gas line contamination from premature decomposition.
- [1] Makimoto, T., Yamauchi, Y., Kobayashi, N., & Horikoshi, Y. (1990). Investigation of the Decomposition Process of Ga Organometals in MOCVD by the Surface Photo-Absorption Method. Japanese Journal of Applied Physics, 29(4A), L645. doi:10.1143/JJAP.29.L645 View Source
- [2] Dhasiyan, A. K., Jayaprasad, S., Amalraj, F. W., Shimizu, N., Oda, O., Ishikawa, K., & Hori, M. (2023). Gas-phase study of the behavior of trimethyl gallium and triethyl gallium by optical emission spectroscopy and quadrupole mass spectroscopy for the growth of GaN by REMOCVD. Japanese Journal of Applied Physics, 62(SN), SN1019. doi:10.35848/1347-4065/acf356 View Source
